2,4-Dihydroxy-3,6-dimethoxybenzaldehyde
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Overview
Description
2,4-Dihydroxy-3,6-dimethoxybenzaldehyde is an organic compound with the molecular formula C9H10O5 It is a derivative of benzaldehyde, characterized by the presence of two hydroxyl groups and two methoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dihydroxy-3,6-dimethoxybenzaldehyde typically involves the hydroxylation and methoxylation of benzaldehyde derivatives. One common method is the Vielsmeyer-Haack reaction, which involves the formylation of a phenol derivative followed by methylation . The reaction conditions often require the use of strong bases and methylating agents such as dimethyl sulfate or methyl iodide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dihydroxy-3,6-dimethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl and methoxy groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 2,4-Dihydroxy-3,6-dimethoxybenzoic acid.
Reduction: 2,4-Dihydroxy-3,6-dimethoxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the electrophile used.
Scientific Research Applications
2,4-Dihydroxy-3,6-dimethoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dihydroxy-3,6-dimethoxybenzaldehyde involves its interaction with various molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds and participate in hydrophobic interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
2,4-Dihydroxybenzaldehyde: Lacks the methoxy groups, resulting in different chemical reactivity and biological activity.
3,4-Dimethoxybenzaldehyde: Lacks the hydroxyl groups, affecting its solubility and interaction with biological targets.
Uniqueness: 2,4-Dihydroxy-3,6-dimethoxybenzaldehyde is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical properties and potential applications. Its dual functionality allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and industry.
Properties
IUPAC Name |
2,4-dihydroxy-3,6-dimethoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5/c1-13-7-3-6(11)9(14-2)8(12)5(7)4-10/h3-4,11-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKQZJCKLYVFPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)O)OC)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70789113 |
Source
|
Record name | 2,4-Dihydroxy-3,6-dimethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70789113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52249-80-6 |
Source
|
Record name | 2,4-Dihydroxy-3,6-dimethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70789113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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